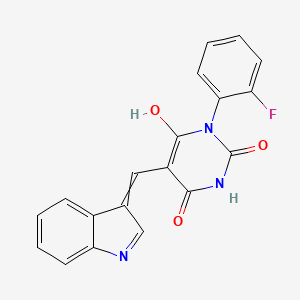![molecular formula C22H19FN2O3 B5577900 N'-[2-(benzyloxy)benzylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B5577900.png)
N'-[2-(benzyloxy)benzylidene]-2-(4-fluorophenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis and analysis of “N'-[2-(benzyloxy)benzylidene]-2-(4-fluorophenoxy)acetohydrazide” involve methods like microwave irradiation, hydrazinolysis, and reactions in ultrasonic baths. These processes lead to compounds with potential pharmaceutical applications, notably due to their structural and chemical properties (Muhammad Zaheer et al., 2015).
Synthesis Analysis
The compound is synthesized through a multi-step process including esterification, hydrazinolysis, and reaction with benzaldehydes, often utilizing microwave irradiation and ultrasonic assistance for efficiency. This method improves yields and reduces reaction times (Muhammad Zaheer et al., 2015).
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques like IR, NMR, and DFT studies are employed to determine the molecular structure and configuration. These studies reveal the molecular geometry, crystal packing, and conformational details of the compound, showing significant interactions such as hydrogen bonds and π-π interactions (Ersin Inkaya et al., 2012).
Chemical Reactions and Properties
The compound participates in various chemical reactions based on its functional groups. It can act as a precursor for further chemical modifications and has shown to be reactive under certain conditions, leading to the formation of different derivatives with potential biological activities (M. Zia-ur-Rehman et al., 2009).
Physical Properties Analysis
Physical characteristics such as melting point, solubility, and crystalline form are assessed using techniques like X-ray diffraction and thermal analysis. These properties are important for understanding the stability, storage, and handling of the compound (S. Demir et al., 2012).
Chemical Properties Analysis
The chemical properties include reactivity towards various chemical reagents, stability under different conditions, and the compound’s behavior in various chemical environments. Studies often focus on the electrophilic and nucleophilic sites within the molecule, which are crucial for its chemical interactions and potential biological activities (S. Demir et al., 2012).
科学的研究の応用
Green Synthesis and Antioxidant Potential :
- Research conducted by (Zaheer et al., 2015) demonstrated an efficient green synthesis method for producing N'-benzylidene propanehydrazides, including compounds similar to N'-[2-(benzyloxy)benzylidene]-2-(4-fluorophenoxy)acetohydrazide. These compounds were synthesized under microwave irradiation and evaluated for their antioxidant potential, showing significant promise for pharmaceutical applications.
Antimicrobial Applications :
- A study by (Fuloria et al., 2009) explored the synthesis of related hydrazide compounds, which were then tested for antibacterial and antifungal activities. These findings indicate potential applications in combating microbial infections.
DNA Gyrase Inhibitors and Antimicrobial Agents :
- In research by (Sridhar et al., 2016), a series of acetohydrazide-hydrazone derivatives were synthesized and evaluated as DNA gyrase inhibitors and potent antimicrobial agents. This highlights the potential use of these compounds in the development of new antibacterial drugs.
Synthesis of Biologically Active Compounds :
- A study by (Zia-ur-Rehman et al., 2009) focused on synthesizing a novel series of biologically active compounds, including N'-benzylidene derivatives. These compounds were assessed for their antibacterial and radical scavenging activities, suggesting their potential in medicinal chemistry.
Fluoride Sensing Applications :
- Research by (Jose et al., 2018) on acylhydrazone derivatives showed specific responses towards fluoride ion, making them suitable for developing fluoride sensors. This application is particularly relevant in environmental monitoring and analysis.
特性
IUPAC Name |
2-(4-fluorophenoxy)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3/c23-19-10-12-20(13-11-19)27-16-22(26)25-24-14-18-8-4-5-9-21(18)28-15-17-6-2-1-3-7-17/h1-14H,15-16H2,(H,25,26)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHZGEOCXUEHKL-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5577818.png)
![1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5577826.png)
![3-amino-N-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5577837.png)
![(3R*,4R*)-1-[3-(3-methoxyphenyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5577850.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-(3-pyridinyl)propanamide dihydrochloride](/img/structure/B5577857.png)
![3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B5577868.png)
![2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5577874.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl acetate](/img/structure/B5577880.png)
![4-hydroxy-12-(trifluoromethyl)-8,9,10,11-tetrahydro-1H-cyclohepta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one](/img/structure/B5577881.png)


![1-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5577915.png)

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylthiourea](/img/structure/B5577939.png)